![molecular formula C16H20O4 B14618177 Diethyl [(2-ethenylphenyl)methyl]propanedioate CAS No. 59991-10-5](/img/structure/B14618177.png)
Diethyl [(2-ethenylphenyl)methyl]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [(2-ethenylphenyl)methyl]propanedioate, also known as diethyl malonate, is an organic compound with the molecular formula C14H18O4. It is a diester of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. The compound is characterized by its two ester groups flanking a central carbon, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl [(2-ethenylphenyl)methyl]propanedioate can be synthesized through the alkylation of diethyl malonate with an appropriate alkyl halide. The process involves the formation of an enolate ion from diethyl malonate by reaction with a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Diethyl [(2-ethenylphenyl)methyl]propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides in the presence of a base.
Hydrolysis: The ester groups can be hydrolyzed to form malonic acid derivatives.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Alkyl Halides: Methyl iodide, ethyl bromide.
Acids: Hydrochloric acid for hydrolysis and decarboxylation reactions.
Major Products
Alkylated Malonates: Formed through alkylation reactions.
Malonic Acid Derivatives: Produced via hydrolysis.
Substituted Monocarboxylic Acids: Resulting from decarboxylation.
科学的研究の応用
Diethyl [(2-ethenylphenyl)methyl]propanedioate is widely used in scientific research due to its versatility:
Biology: Used in the synthesis of biologically active molecules and as a precursor in the study of metabolic pathways.
Medicine: Employed in the development of drugs and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of diethyl [(2-ethenylphenyl)methyl]propanedioate involves its conversion to an enolate ion, which then participates in nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds . This reactivity is primarily due to the presence of the two ester groups, which stabilize the enolate ion through resonance.
類似化合物との比較
Diethyl [(2-ethenylphenyl)methyl]propanedioate is similar to other malonic esters, such as:
Diethyl malonate: The parent compound, used in similar synthetic applications.
Dimethyl malonate: A methyl ester variant with slightly different reactivity.
Diethyl acetamidomalonate: An acetylated derivative used in amino acid synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
特性
CAS番号 |
59991-10-5 |
|---|---|
分子式 |
C16H20O4 |
分子量 |
276.33 g/mol |
IUPAC名 |
diethyl 2-[(2-ethenylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H20O4/c1-4-12-9-7-8-10-13(12)11-14(15(17)19-5-2)16(18)20-6-3/h4,7-10,14H,1,5-6,11H2,2-3H3 |
InChIキー |
FVPOKTGIOYFSIV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1=CC=CC=C1C=C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B14618098.png)
![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)
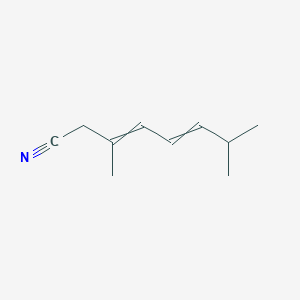
![9-(2H-Tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14618112.png)
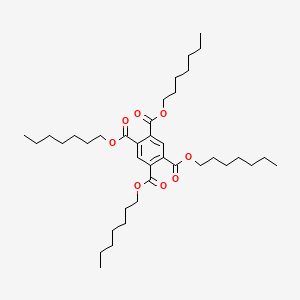
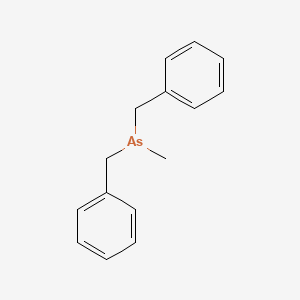
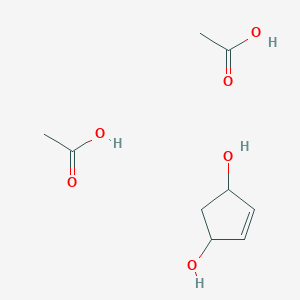
![2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide](/img/structure/B14618134.png)
![2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14618140.png)
![N'-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide](/img/structure/B14618142.png)
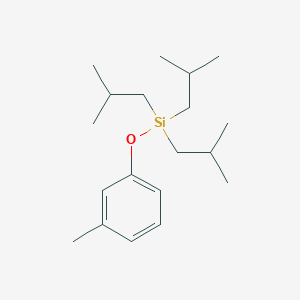
![5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14618158.png)

![3-Nonylpyrido[3,2-E][1,2,4]triazine](/img/structure/B14618163.png)
